6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isochromene -

6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isochromene

Catalog Number: EVT-4470412
CAS Number:
Molecular Formula: C17H17NO5
Molecular Weight: 315.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolylidene acetate

Compound Description: This compound serves as a reactant in the synthesis of pyrrolo[2,1-a]-5,6-dihydroisoquinoline derivatives. []

Relevance: This compound shares the core 6,7-dimethoxy-3,4-dihydroisoquinoline structure with 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isochromene. The key difference lies in the presence of an isoquinoline ring system in the related compound, compared to the isochromene system in the target compound. []

1-Chloromethyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonic acid amide

Compound Description: This compound is a newly synthesized anticancer agent, exhibiting the ability to induce granulocytic differentiation of human leukemic HL-60 cells. It achieves this by arresting the cell cycle at the G0/G1 phase. []

Relevance: This compound, like the target compound 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isochromene, contains the 6,7-dimethoxy-3,4-dihydroisoquinoline structural motif. This shared motif suggests a potential structural relationship and potential overlap in biological activity. []

5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxy-benzamide

Compound Description: This compound demonstrates high affinity for sigma-2 (σ2) receptors and excellent selectivity over sigma-1 (σ1) receptors. It also displays binding affinity for dopamine D2 and D3 sites, but shows significantly weaker interactions with other targets like the serotonin transporter and opioid receptors. [, ]

Relevance: This compound and 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isochromene share the 6,7-dimethoxy-3,4-dihydroisoquinoline core structure. The presence of the benzamide moiety in the related compound, which is known to influence σ2 receptor binding, makes it structurally interesting for understanding the structure-activity relationships of the target compound. [, ]

(2R)-2-{(1S)-6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)-ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide

Compound Description: This compound and its pharmaceutically acceptable salts are recognized for their non-peptide antagonistic activity against human orexin receptors. They hold potential for use in the treatment of various conditions, including nutritional and sleep disorders. [, ]

Relevance: This compound shares the 6,7-dimethoxy-3,4-dihydroisoquinoline core structure with the target compound 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isochromene. The presence of a trifluoromethylphenyl moiety in the related compound highlights the structural variations possible on this core structure while potentially retaining biological activity. [, ]

4-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole ([(18)F]1a)

Compound Description: This compound, labeled with fluorine-18, was developed as a potential radiopharmaceutical for P-glycoprotein (P-gp) imaging at the blood-brain barrier (BBB) using positron emission tomography (PET). In vitro studies characterized it as a P-gp substrate. []

Relevance: This compound shares the 6,7-dimethoxy-3,4-dihydroisoquinoline core structure with 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isochromene. Its development as a PET tracer highlights the potential of modifying this core structure for imaging applications. []

2-biphenyl-4-yl-2-fluoroethoxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline ([(18)F]2)

Compound Description: This compound, labeled with fluorine-18, was synthesized and evaluated as a potential P-glycoprotein (P-gp) PET imaging agent at the blood-brain barrier (BBB). []

Relevance: This compound contains the 6,7-dimethoxy-3,4-dihydroisoquinoline core structure, similar to 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isochromene. Its development as a potential P-gp PET imaging agent indicates the potential of this structural motif for BBB-related research. []

5-(1-(2-fluoroethoxy))-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-5,6,7,8-tetrahydronaphthalen ([(18)F]3)

Compound Description: Labeled with fluorine-18, this compound shows promise as a P-glycoprotein (P-gp) PET imaging radiopharmaceutical at the blood-brain barrier (BBB). It exhibits higher brain uptake in P-gp deficient mice and good metabolic stability, making it a potentially valuable tool for studying P-gp function in vivo. []

Relevance: The compound shares the core 6,7-dimethoxy-3,4-dihydroisoquinoline structure with 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isochromene, demonstrating the versatility of this core for developing imaging agents targeting the BBB. []

(2-methoxy-(11)C)-N-(4-(3,4-dihydro-6,7-dimethoxy-isoquinolin-2(1H)-yl)butyl)-5-methylbenzamide ([(11)C]2)

Compound Description: This compound, labeled with carbon-11, was designed as a potential PET radiotracer for imaging the proliferative status of breast tumors by targeting sigma(2) receptors. []

Relevance: The compound shares the 6,7-dimethoxy-3,4-dihydroisoquinoline core structure with 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isochromene. Its application as a potential PET radiotracer underscores the value of this core structure in developing imaging agents for cancer research. []

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide (GF120918)

Compound Description: This compound acts as a potent inhibitor of both P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are efflux transporters associated with multidrug resistance in cancer cells. []

Relevance: This compound and 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isochromene share the 6,7-dimethoxy-3,4-dihydroisoquinoline structural motif, indicating its potential relevance in studying multidrug resistance mechanisms and developing novel therapeutic strategies. []

4-oxo-4H-chromene-2-carboxylic acid [2-(2-(4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-ethyl]-phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxy-phenyl]-amide (HM-30181)

Compound Description: This compound is a novel P-glycoprotein (P-gp) inhibitor. []

Relevance: This compound contains the 6,7-dimethoxy-3,4-dihydroisoquinoline core structure, similar to 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isochromene. Its development as a P-gp inhibitor further illustrates the potential of this core structure in medicinal chemistry, particularly in modulating P-gp activity for therapeutic benefit. []

N-cyano-1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-N'-octyl-2(1H)-isoquinoline carboximidamide (HZ08)

Compound Description: This compound is a new chemical entity. []

Relevance: This compound and 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isochromene share the 6,7-dimethoxy-3,4-dihydroisoquinoline core structure. []

1-(3,4-dimethoxybenzoyl)-3,4-dihydro-6,7-dimethoxyisoquinoline methiodide

Compound Description: This compound, derived from 3,4-dihydropapaveraldine, is used as a starting material in the synthesis of benzazepine derivatives, particularly in the exploration of potential routes to synthesize rhoeadine-type alkaloids. []

Relevance: This compound shares the core structure of 6,7-dimethoxy-3,4-dihydroisoquinoline with 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isochromene. Although their applications differ, the shared core structure emphasizes the relevance of this motif in the synthesis of various alkaloid classes. []

Ageratochromene [] (6,7-dimethoxy-2,2-dimethyl-1-benzopyran)

Compound Description: Ageratochromene is a natural product that has been investigated for its chemical reactivity. It can undergo dimerization and trimerization reactions in the presence of Lewis acids. []

Relevance: While Ageratochromene lacks the complete 6,7-dimethoxy-3,4-dihydroisoquinoline core found in 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isochromene, it shares the 6,7-dimethoxybenzopyran moiety. Understanding its reactivity and potential for forming dimers and trimers can provide insights into the chemical behavior of the target compound, particularly considering the possibility of analogous reactions occurring at the isochromene moiety. []

1,2,3,4-Tetrahydro-1-(α-hydroxy-3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methylisoquinoline (β-hydroxylaudanosine)

Compound Description: This compound is a benzylisoquinoline derivative that can undergo rearrangement reactions to form benzazepine derivatives. []

Relevance: This compound and 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isochromene share the 6,7-dimethoxy-3,4-dihydroisoquinoline core structure. The rearrangement reactions observed with this compound highlight the potential for similar transformations in the target compound, potentially leading to the formation of novel benzazepine derivatives. []

2-[N-(3,4-dimethoxyphenethyl)-4-methoxybenzylamino]acetonitrile

Compound Description: This compound is a key intermediate in the synthesis of tetrahydroisoquinoline derivatives, particularly 1,2,3,4-tetrahydro-6,7-dimethoxy-2-(4-methoxyphenacyl)isoquinoline. []

Relevance: This compound serves as a precursor to a tetrahydroisoquinoline derivative, showcasing a different synthetic application of a structurally similar compound to 6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isochromene. It emphasizes the versatility of these types of compounds as building blocks for diverse chemical syntheses. []

Properties

Product Name

6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isochromene

IUPAC Name

6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydro-1H-isochromene

Molecular Formula

C17H17NO5

Molecular Weight

315.32 g/mol

InChI

InChI=1S/C17H17NO5/c1-21-15-9-11-7-8-23-17(13(11)10-16(15)22-2)12-5-3-4-6-14(12)18(19)20/h3-6,9-10,17H,7-8H2,1-2H3

InChI Key

CBQUSUJZWFYJKN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(OCCC2=C1)C3=CC=CC=C3[N+](=O)[O-])OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.